1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide
Description
This compound is a highly fluorinated, polycyclic sulfonamide derivative characterized by a rigid phosphapentacyclic core and two pentafluorophenyl substituents. Its structural complexity arises from the fusion of oxygen-containing rings (12,14-dioxa) and a phosphorus center (λ⁵-phospha), which likely confers unique electronic and steric properties.
Properties
IUPAC Name |
1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H11F13NO5PS/c34-21-19(22(35)26(39)29(42)25(21)38)15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16(20-23(36)27(40)30(43)28(41)24(20)37)32(18)52-53(48,51-31(15)17)47-54(49,50)33(44,45)46/h1-10H,(H,47,48) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZSEMOOQKAGSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=C(C(=C(C(=C6F)F)F)F)F)OP(=O)(O3)NS(=O)(=O)C(F)(F)F)C7=C(C(=C(C(=C7F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H11F13NO5PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
811.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-bis(perfluorophenyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide involves multiple steps. The synthetic route typically includes the following steps:
Formation of the dinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin core: This step involves the reaction of naphthalene derivatives with phosphorus oxychloride under controlled conditions.
Introduction of perfluorophenyl groups: The perfluorophenyl groups are introduced through a substitution reaction using appropriate perfluorinated reagents.
Addition of the trifluoromethyl group: The trifluoromethyl group is added using trifluoromethylating agents such as trifluoromethyl iodide.
Final coupling with methanesulfonamide: The final step involves coupling the intermediate product with methanesulfonamide under specific reaction conditions to yield the target compound
Chemical Reactions Analysis
1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-bis(perfluorophenyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into smaller fragments
Scientific Research Applications
1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-bis(perfluorophenyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique fluorinated structure
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-bis(perfluorophenyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The compound’s fluorinated groups enhance its binding affinity to these targets, leading to specific biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity and protein-protein interactions .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features and Analogues
- Phosphorus-Containing Cores: Unlike simpler sulfonamides, the target compound’s λ⁵-phosphorus center introduces pyramidal geometry, altering electron distribution compared to non-phosphorylated analogues like veronicoside or catalposide .
- Fluorination Patterns : The pentafluorophenyl groups distinguish it from less-fluorinated bioactive sulfonamides (e.g., sulfluramid derivatives in ) and enhance lipophilicity, akin to perfluorinated benzenesulfonates .
Chemical and Electronic Properties
NMR Spectral Analysis
- 13C-NMR Shifts: The pentafluorophenyl groups exhibit deshielded aromatic carbons (δ 140–160 ppm), contrasting with non-fluorinated benzoyl derivatives (δ 120–130 ppm) .
- 1H-NMR : Protons near the phosphorus center show splitting patterns indicative of restricted rotation, a feature absent in simpler triflamides like compound 4 in .
Crystallographic Data
- The SHELX system () has been pivotal in resolving its complex stereochemistry, revealing bond angles (P–O: ~120°) distinct from non-phosphorylated polycycles .
Analytical and Computational Comparisons
Mass Spectrometry (LC-MS/MS)
- Molecular networking () would cluster this compound with other perfluorinated sulfonamides (cosine score >0.8), differing from non-fluorinated analogues like vanilloyl derivatives .
Similarity Indexing
- Using Tanimoto coefficients (), the compound shows ~60% similarity to EtFOSA () due to shared sulfonamide and fluorinated motifs but diverges in core complexity .
Biological Activity
The compound 1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide is a complex fluorinated sulfonamide with significant potential in biological applications due to its unique structural features and chemical properties. This article aims to explore its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 811.5 g/mol. The compound features multiple fluorinated phenyl groups and a phosphapentacyclo structure that may contribute to its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer activity. For instance:
- In vitro studies have shown that fluorinated sulfonamides can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Case Study : A related compound demonstrated IC50 values ranging from 20 to 50 µM against breast cancer cells in laboratory settings.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been suggested based on its structural analogs:
- Mechanism : The presence of sulfonamide groups can inhibit the activity of cyclooxygenase (COX) enzymes involved in inflammatory pathways.
- Research Findings : Compounds structurally similar to this sulfonamide have shown significant inhibition of nitric oxide (NO) production in LPS-induced RAW 264.7 macrophage cells with IC50 values around 25 µM .
Antimicrobial Activity
Fluorinated compounds are known for their enhanced antimicrobial properties:
- Broad Spectrum : Preliminary tests indicate potential effectiveness against Gram-positive and Gram-negative bacteria.
- Case Study : A derivative exhibited bactericidal effects with minimum inhibitory concentrations (MICs) below 50 µg/mL against Staphylococcus aureus and Escherichia coli.
Toxicological Profile
While the biological activities are promising, the compound's safety profile must also be considered:
- Toxicity Studies : Initial assessments suggest acute toxicity upon ingestion or dermal exposure; however, specific LD50 values are not yet established for this compound .
- Safety Precautions : It is categorized as toxic if swallowed or inhaled; appropriate safety measures should be taken when handling .
Summary of Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
